miR-96 Silencing Potency: 90% Reduction at 40 μM vs. Targaprimir-96 (IC50 ~50 nM)
MIR96-IN-1 reduces mature miR-96 levels by 90% at 40 μM in breast cancer cells [1]. In contrast, the more recently developed small-molecule miR-96 inhibitor Targaprimir-96 (TFA salt) exhibits an IC50 of approximately 50 nM in MDA-MB-231 triple-negative breast cancer cells [2]. This ~800-fold difference in effective concentration (40,000 nM vs. 50 nM) reflects the evolutionary optimization from the first-generation Inforna-derived lead to a second-generation compound with enhanced RNA-binding properties, underscoring that MIR96-IN-1 and Targaprimir-96 are not interchangeable and serve distinct roles in experimental design.
| Evidence Dimension | miR-96 expression reduction |
|---|---|
| Target Compound Data | 90% reduction in mature miR-96 levels at 40 μM |
| Comparator Or Baseline | Targaprimir-96: IC50 ~50 nM for mature miR-96 reduction |
| Quantified Difference | ~800-fold higher effective concentration for MIR96-IN-1 (40,000 nM vs. 50 nM) |
| Conditions | MCF7 breast cancer cells (MIR96-IN-1) vs. MDA-MB-231 TNBC cells (Targaprimir-96); quantitative RT-PCR analysis |
Why This Matters
This quantitative disparity in potency dictates that MIR96-IN-1 is suitable for mechanistic studies requiring micromolar concentrations, whereas Targaprimir-96 is the appropriate choice for high-potency applications demanding nanomolar activity.
- [1] Velagapudi SP, Gallo SM, Disney MD. Sequence-based design of bioactive small molecules that target precursor microRNAs. Nat Chem Biol. 2014 Apr;10(4):291-7. View Source
- [2] Velagapudi SP, Cameron MD, Haga CL, Rosenberg LH, Lafitte M, Duckett DR, et al. Design of a small molecule against an oncogenic noncoding RNA. Proc Natl Acad Sci U S A. 2016 May 24;113(21):5898-903. View Source
